molecular formula C6H7ClN2O3 B2732373 Ethyl 5-amino-4-chloroisoxazole-3-carboxylate CAS No. 1521467-36-6

Ethyl 5-amino-4-chloroisoxazole-3-carboxylate

Cat. No.: B2732373
CAS No.: 1521467-36-6
M. Wt: 190.58
InChI Key: LTBDAVFYKGJEJK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloroisoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Scientific Research Applications

Ethyl 5-amino-4-chloroisoxazole-3-carboxylate has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-chloroisoxazole-3-carboxylate typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative. The reaction conditions often include the use of a catalyst such as Cu(I) or Ru(II) to facilitate the cycloaddition process .

Industrial Production Methods

In industrial settings, the production of this compound may involve a one-pot cascade reaction via the ultrasonication method. This method uses ethyl nitroacetate and aromatic aldehyde in water with 20 mol% DABCO as the catalyst at 80°C for 24 hours . This approach is advantageous due to its eco-friendly nature and the ability to produce the compound in high yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloroisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized isoxazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 5-amino-4-chloroisoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:

Properties

IUPAC Name

ethyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3/c1-2-11-6(10)4-3(7)5(8)12-9-4/h2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBDAVFYKGJEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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